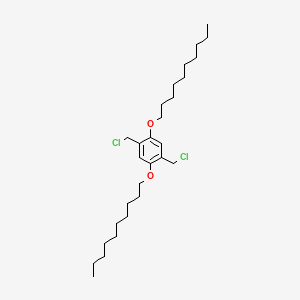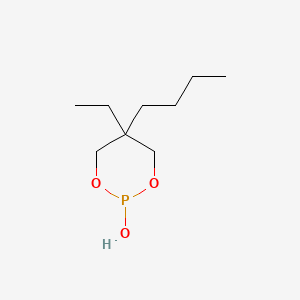
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol is a chemical compound with the molecular formula C9H19O3P. It is a member of the dioxaphosphinan family, which are cyclic phosphonates known for their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol typically involves the cyclization of appropriate diols with phosphorus trichloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo oxidation and reduction reactions, facilitating the formation and breaking of chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol: Similar in structure but with different alkyl groups.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ol is unique due to its specific alkyl substituents, which can influence its reactivity and the types of complexes it forms. This makes it particularly useful in applications where specific reactivity patterns are desired .
Eigenschaften
CAS-Nummer |
399572-36-2 |
|---|---|
Molekularformel |
C9H19O3P |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-2-hydroxy-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C9H19O3P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
KGTFTTGFZDXBOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(COP(OC1)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
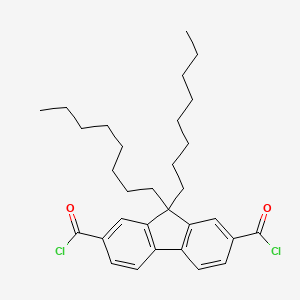
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
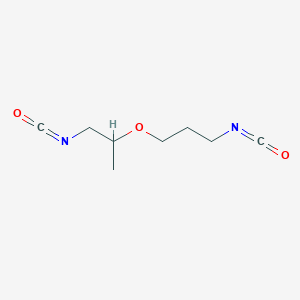
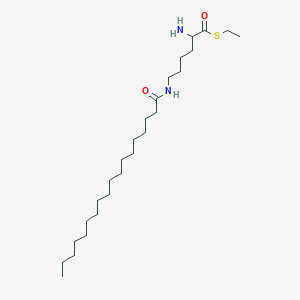
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
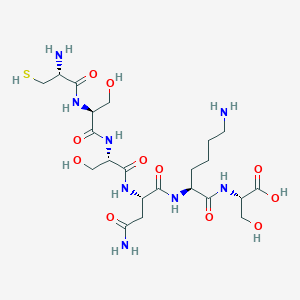
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
